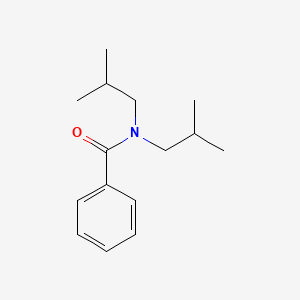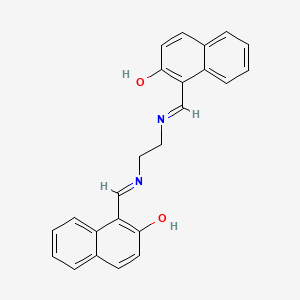
Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from 2-hydroxy-1-naphthaldehyde and has significant applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as an acid or base, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding naphthoquinones.
Reduction: Reduced Schiff bases.
Substitution: Substituted naphthol derivatives.
Aplicaciones Científicas De Investigación
1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.
Mecanismo De Acción
The mechanism of action of 1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, and intercalate into DNA, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of the compound.
Schiff Bases: Other Schiff bases derived from different aldehydes and amines.
Uniqueness
1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other Schiff bases.
Propiedades
Número CAS |
33206-56-3 |
|---|---|
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]ethyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N2O2/c27-23-11-9-17-5-1-3-7-19(17)21(23)15-25-13-14-26-16-22-20-8-4-2-6-18(20)10-12-24(22)28/h1-12,15-16,27-28H,13-14H2 |
Clave InChI |
XRLNOFBCOPREMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NCCN=CC3=C(C=CC4=CC=CC=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




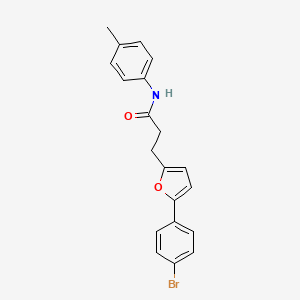


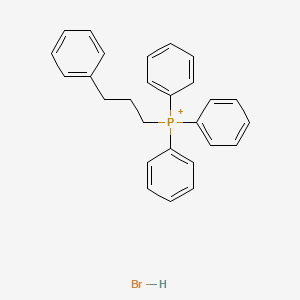
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
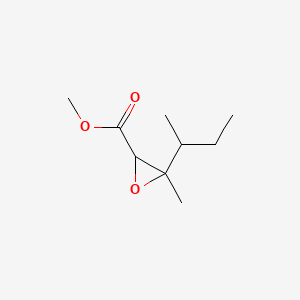


![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)
